

DS08210767 composite material properties

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Compound of Interest		
Compound Name:	DS08210767	
Cat. No.:	B1192653	Get Quote

An In-depth Technical Guide on the Pharmacological Profile of **DS08210767**, a Novel PTH1R Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. **DS08210767** is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "DS08210767" as a potential composite material. However, a thorough review of scientific and patent literature reveals that DS08210767 is, in fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its characterization, based on available public-domain data.

Core Properties of DS08210767

DS08210767 is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive PTH1R activation.[1]

Pharmacological Activity



The key pharmacological feature of **DS08210767** is its potent antagonism of the human PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of **DS08210767**

Parameter	Value Cell Line		Assay Type	
IC50	90 nM	CHO cells expressing hPTHR1	cAMP accumulation assay	

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the maximal response induced by an agonist.

Pharmacokinetic Profile

Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of **DS08210767**.

Table 2: Pharmacokinetic Parameters of **DS08210767** in Rats

Paramete r	Route of Administr ation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC _{0-t} (ng·h/mL)	Oral Bioavaila bility (%)
DS082107 67	Oral (p.o.)	10	258	2.0	1160	38.7
DS082107 67	Intravenou s (i.v.)	1	299	0.083	299	-

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC_{0-t} : Area under the plasma concentration-time curve from time zero to the last measured time point.

Mechanism of Action: PTH1R Signaling Pathway

DS08210767 functions by competitively binding to the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the



endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling cascade initiated by PTH1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this initial step, **DS08210767** inhibits all downstream effects mediated by this pathway.



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Caption: Mechanism of action of **DS08210767** on the PTH1R signaling pathway.

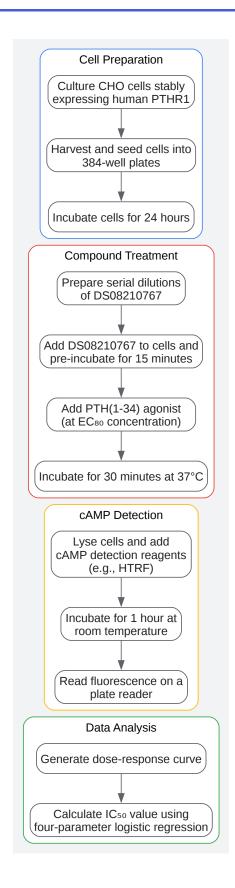
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **DS08210767**.

PTHR1 Antagonist Activity Assay (cAMP Accumulation)

This workflow describes the process of determining the in vitro antagonist potency of **DS08210767**.





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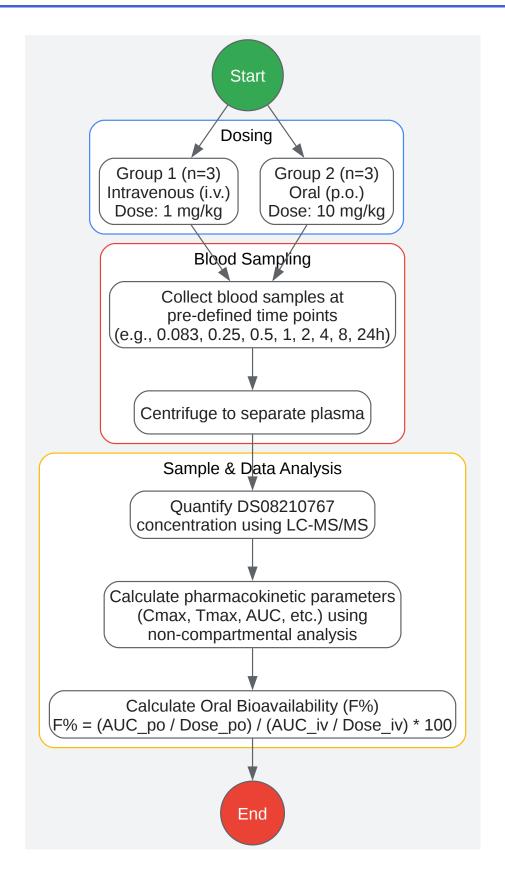
Caption: Experimental workflow for the PTHR1 antagonist cAMP assay.



Pharmacokinetic Study in Rats

This protocol outlines the in vivo study to determine the pharmacokinetic parameters of **DS08210767**.





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Caption: Logical workflow for the pharmacokinetic study of **DS08210767** in rats.



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References

- 1. Discovery of novel PTHR1 antagonists: Design, synthesis, and structure activity relationships PubMed [pubmed.ncbi.nlm.nih.gov]
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